molecular formula C11H13N3 B1613045 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 857283-87-5

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Katalognummer B1613045
CAS-Nummer: 857283-87-5
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: NBANRNWRIHAGBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” is a chemical compound with the molecular formula C11H13N3 . It is related to the compound “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde”, which has a similar structure .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been synthesized .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be analyzed based on its molecular formula C11H13N3 . Related compounds such as “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde” have been structurally characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be inferred from its molecular formula C11H13N3 . For instance, it has a molecular weight of 190.24 g/mol . Other computed properties include a XLogP3-AA of 1.4, a topological polar surface area of 23.6 Ų, and a complexity of 219 .

Wissenschaftliche Forschungsanwendungen

DPP-4 Inhibition for Diabetes Treatment

One of the prominent applications of quinoxaline derivatives is their role as dipeptidyl peptidase-IV (DPP-4) inhibitors . These compounds have been studied for their potential to act as hypoglycemic agents, which are crucial in the treatment of Type 2 Diabetes Mellitus (T2DM). The inhibition of DPP-4 enzyme helps in prolonging the activity of incretin hormones, thereby stimulating insulin secretion and lowering blood glucose levels .

Hypoglycemic Agents

The quinoxaline compounds, including 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile , have been evaluated for their in vivo hypoglycemic effects. This application is particularly significant given the global prevalence of diabetes and the need for effective treatments. The compounds’ ability to induce hypoglycemia can lead to new therapeutic strategies for managing diabetes .

Molecular Docking and Dynamics

These compounds have also been subjected to molecular docking studies, which have shown their effective binding within the active site of the DPP-4 enzyme. Molecular dynamic studies further exhibit the stability of these compounds within the enzyme’s active site, suggesting their potential as effective DPP-4 inhibitors .

Pharmacokinetics and Bio-distribution Studies

The pharmacokinetic profile of quinoxaline derivatives, including their bio-distribution, is another area of application. Understanding how these compounds distribute within the body can inform dosage and delivery methods for therapeutic use. For instance, radiolabeled compounds have been used to study the bio-distribution pattern, which targets the protein DPP-4 secreted in visceral organs .

Acute Toxicity Examination

Safety is paramount in drug development, and quinoxaline compounds have been examined for acute toxicity. This research is essential to confirm the safety profile of new hypoglycemic agents before they can be considered for clinical trials or therapeutic use .

Quantum Structure-Activity Relationship (QSAR) Studies

QSAR studies are conducted to predict the activity of compounds based on their chemical structure. For quinoxaline derivatives, these studies help in understanding the relationship between the structure and the hypoglycemic activity, which is crucial for designing more effective DPP-4 inhibitors .

Oral Bioavailability Assessment

The oral bioavailability of these compounds is assessed to ensure efficient absorption when administered orally. This is important for patient compliance and the practicality of the treatment regimen. Compounds that obey Lipinski’s rule of five are considered to have good oral bioavailability .

Fluorescence “OFF–ON” Switching

Quinoxaline derivatives have potential applications in the development of fluorescent molecular switches. These switches can be used for proton determination, where the fluorescence properties of the compound change in response to protons. Such applications are valuable in sensing and switching devices .

Zukünftige Richtungen

The future directions for “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” could involve further exploration of its potential biological activities, given the promising results observed with related compounds . For instance, further studies could investigate its potential as a DPP-4 inhibitor or hypoglycemic agent .

Wirkmechanismus

Target of Action

The primary target of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology . Another target is dipeptidyl peptidase-IV (DPP-4) , which is involved in glucose metabolism and is a target for diabetes treatment .

Mode of Action

This compound exhibits a novel mechanism of action that changes the substrate pocket to prevent AMP from binding . This allosteric modulation results in the inhibition of AMPD2 . For DPP-4, the compound fits nicely in the active pocket of DPP-4, leading to its inhibition .

Biochemical Pathways

The inhibition of AMPD2 and DPP-4 affects several biochemical pathways. AMPD2 is involved in the purine nucleotide cycle, which is crucial for maintaining energy homeostasis . DPP-4 inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, inhibiting glucagon release, and thereby reducing blood glucose levels .

Pharmacokinetics

Related compounds in this chemical series have been shown to exhibit potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver .

Result of Action

The inhibition of AMPD2 and DPP-4 by 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile leads to changes at the molecular and cellular levels. The allosteric modulation of AMPD2 can affect energy homeostasis . The inhibition of DPP-4 leads to increased insulin secretion and reduced blood glucose levels, which can be beneficial in the treatment of diabetes .

Eigenschaften

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANRNWRIHAGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640198
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

CAS RN

857283-87-5
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 3
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 4
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 5
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 6
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.